

# Application Notes: 1-Cyclohexene-1-carboxylic Acid in Fine Chemical Manufacturing

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## Compound of Interest

Compound Name: 1-Cyclohexene-1-carboxylic acid

Cat. No.: B1209419

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## Introduction

**1-Cyclohexene-1-carboxylic acid** (CAS No. 636-82-8) is a versatile cyclic carboxylic acid that serves as a crucial building block in the synthesis of a wide array of fine chemicals.<sup>[1]</sup> Its unique structure, featuring both a cyclohexene ring and a carboxylic acid functional group, allows for diverse chemical transformations, making it an important intermediate in the pharmaceutical, agrochemical, and materials science sectors.<sup>[1][2]</sup> Typically supplied as a white crystalline powder, its high purity is critical for the success of downstream synthetic processes.<sup>[1]</sup>

These application notes provide an overview of the key applications of **1-Cyclohexene-1-carboxylic acid**, with detailed protocols for its principal chemical transformations and quantitative data to support researchers, scientists, and professionals in drug development and fine chemical manufacturing.

## Physicochemical Properties

A summary of the key physicochemical properties of **1-Cyclohexene-1-carboxylic acid** is presented below.

Property	Value	Reference(s)
CAS Number	636-82-8	[1][3]
Molecular Formula	C <sub>7</sub> H <sub>10</sub> O <sub>2</sub>	[2][3]
Molecular Weight	126.15 g/mol	[4]
Appearance	White crystalline powder/solid	[1]
Melting Point	35-39 °C	
Boiling Point	133-135 °C (at 14 mmHg)	
Density	1.101 g/mL (at 25 °C)	
Solubility	Slightly soluble in water (0.7 g/L at 20°C)	[2]

## Key Application Areas

### Pharmaceutical Synthesis

**1-Cyclohexene-1-carboxylic acid** is a valuable precursor in the development of novel therapeutic agents.[5] Its structure can be incorporated into larger molecular frameworks to modulate the pharmacological properties of active pharmaceutical ingredients (APIs), such as bioavailability and stability.[5]

A significant application is in the synthesis of anti-inflammatory and antiproliferative agents. For example, it is used to synthesize novel amidrazones which have shown potent biological activity.[6] Six such derivatives (2a-2f) were synthesized and evaluated, with some compounds demonstrating stronger antiproliferative effects than ibuprofen and significant inhibition of pro-inflammatory cytokines like TNF-α.[6]

### Agrochemicals and Specialty Chemicals

In the agrochemical industry, **1-Cyclohexene-1-carboxylic acid** serves as an intermediate for compounds with potential pesticidal or herbicidal properties.[1][7] Its derivatives, such as esters and amides, are explored for various biological activities. Furthermore, its hydrogenated

counterpart, cyclohexanecarboxylic acid, is a raw material for insecticides and other fine chemicals.[8]

## Polymer and Materials Science

The compound finds use in the polymer industry as a monomer or modifier for various resins, including polystyrene and alkyd resins.[2][9] It is also employed as a plasticizer for materials like nitrocellulose and in the formulation of coatings and lacquers.[9] The cyclohexene moiety allows for further polymerization or cross-linking reactions, enabling the creation of materials with tailored properties.

## Core Chemical Transformations & Protocols

**1-Cyclohexene-1-carboxylic acid** can undergo reactions typical of both alkenes and carboxylic acids. The most common and useful transformations in fine chemical manufacturing include esterification, amidation, and hydrogenation of the double bond.

## Exemplary Reaction Data

The following table summarizes quantitative data for key transformations.

Reaction	Product	Reagents & Conditions	Yield	Purity	Reference(s)
Amidation	Amidrazone Derivative (2f)	Amidrazone (1f), 3,4,5,6-tetrahydrophthalic anhydride	91%	Not specified	[6]
Hydrogenation	Cyclohexane carboxylic Acid	H <sub>2</sub> , 3% or 5% Pd/C catalyst, Toluene or Ethanol solvent, RT to 150°C, 10-150 psi	100%	Not specified	[8]
Esterification	Cyclohexyl Acetate	Acetic Acid, Amberlyst 15 catalyst, 60-100°C	≥68% (equilibrium conversion)	Not specified	[10]

Note: The hydrogenation data is for the related isomer 3-cyclohexene-1-carboxylic acid, but the reaction is directly applicable and demonstrates the high efficiency of this transformation.[8]  
The esterification data is for the related reaction of cyclohexene with acetic acid, illustrating typical conditions and conversions.[10]

## Experimental Protocols

### Protocol 1: Synthesis of N-Aryl-1-cyclohexene-1-carboxamide (Amidation)

This protocol describes a general procedure for the synthesis of an amide from **1-Cyclohexene-1-carboxylic acid** and an aniline derivative, based on methods using a chemical activator.

Materials:

- **1-Cyclohexene-1-carboxylic acid**
- Substituted Aniline (e.g., aniline)
- Titanium(IV) chloride ( $\text{TiCl}_4$ )[[11](#)] or Phosphonitrilic chloride trimer (PNT)[[7](#)]
- Pyridine (as solvent and base)[[11](#)] or Dichloromethane (solvent) and N-methyl morpholine (base)[[7](#)]
- Toluene
- 1 N Hydrochloric acid (HCl)
- Dichloromethane (for extraction)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )

Procedure ( $\text{TiCl}_4$  Mediated Method):[[11](#)]

- In a screw-capped vial, dissolve **1-Cyclohexene-1-carboxylic acid** (1.0 mmol) in pyridine (10 mL).
- To this solution, add the desired aniline (1.0 mmol) followed by  $\text{TiCl}_4$  (3.0 mmol).
- Tightly seal the vial and heat the reaction mixture to  $85^\circ\text{C}$  with magnetic stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-3 hours).
- Cool the reaction mixture to room temperature.
- Remove the pyridine by co-evaporation with toluene under reduced pressure.
- Treat the residue with 1 N HCl (10 mL) and extract the product with dichloromethane (3 x 10 mL).
- Combine the organic layers, wash with saturated  $\text{NaHCO}_3$  solution, followed by water.

- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and evaporate the solvent under reduced pressure to yield the crude amide.
- Purify the product by column chromatography on silica gel.

## Protocol 2: Synthesis of Cyclohexanecarboxylic Acid (Catalytic Hydrogenation)

This protocol details the hydrogenation of the double bond in **1-Cyclohexene-1-carboxylic acid** to yield the saturated cyclohexanecarboxylic acid.

Materials:

- **1-Cyclohexene-1-carboxylic acid**
- Palladium on carbon (5% Pd/C) catalyst
- Solvent (e.g., Ethanol, Toluene)[[8](#)]
- Hydrogen gas ( $\text{H}_2$ )
- Pressure reactor (e.g., Parr hydrogenator)
- Filtration aid (e.g., Celite)

Procedure:[[8](#)]

- Place **1-Cyclohexene-1-carboxylic acid** (1.0 mmol) and the chosen solvent (e.g., 20 mL of ethanol) into the vessel of a pressure reactor.
- Carefully add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate).
- Seal the reactor and purge the system several times with nitrogen gas, followed by hydrogen gas.
- Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-150 psi).

- Stir the reaction mixture vigorously at room temperature (or heat to a maximum of 150°C if required).
- Monitor the reaction by observing hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
- Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
- Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain cyclohexanecarboxylic acid. The product is often of high purity and may not require further purification.

## Visualized Workflows and Pathways

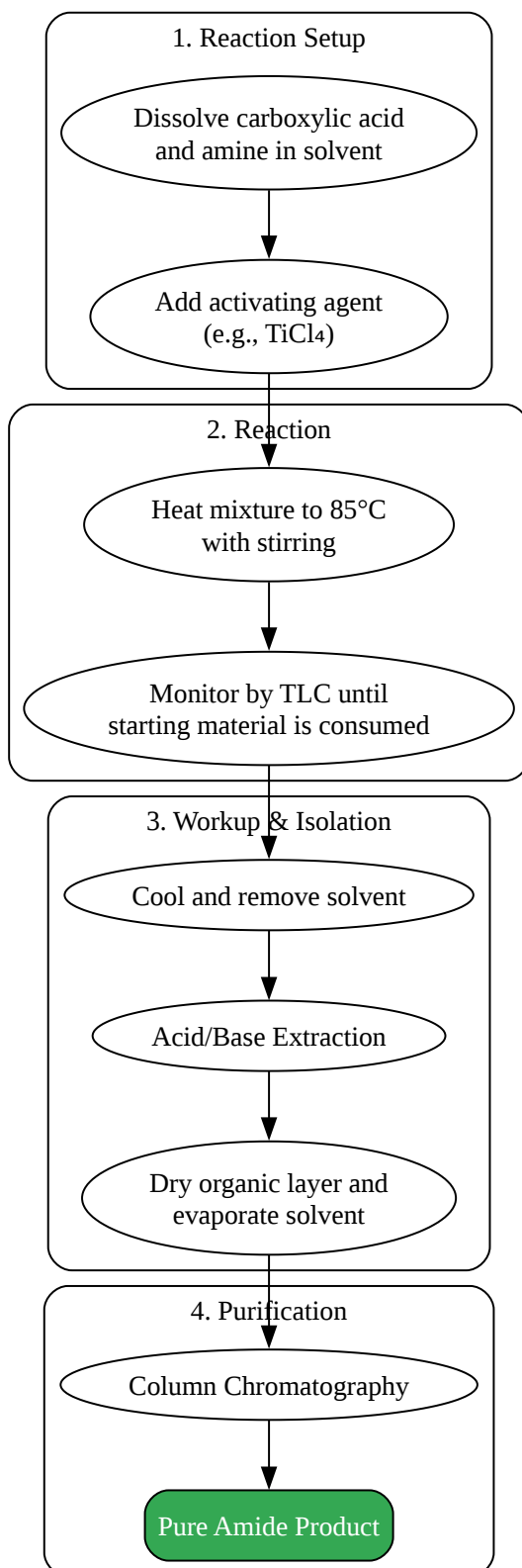
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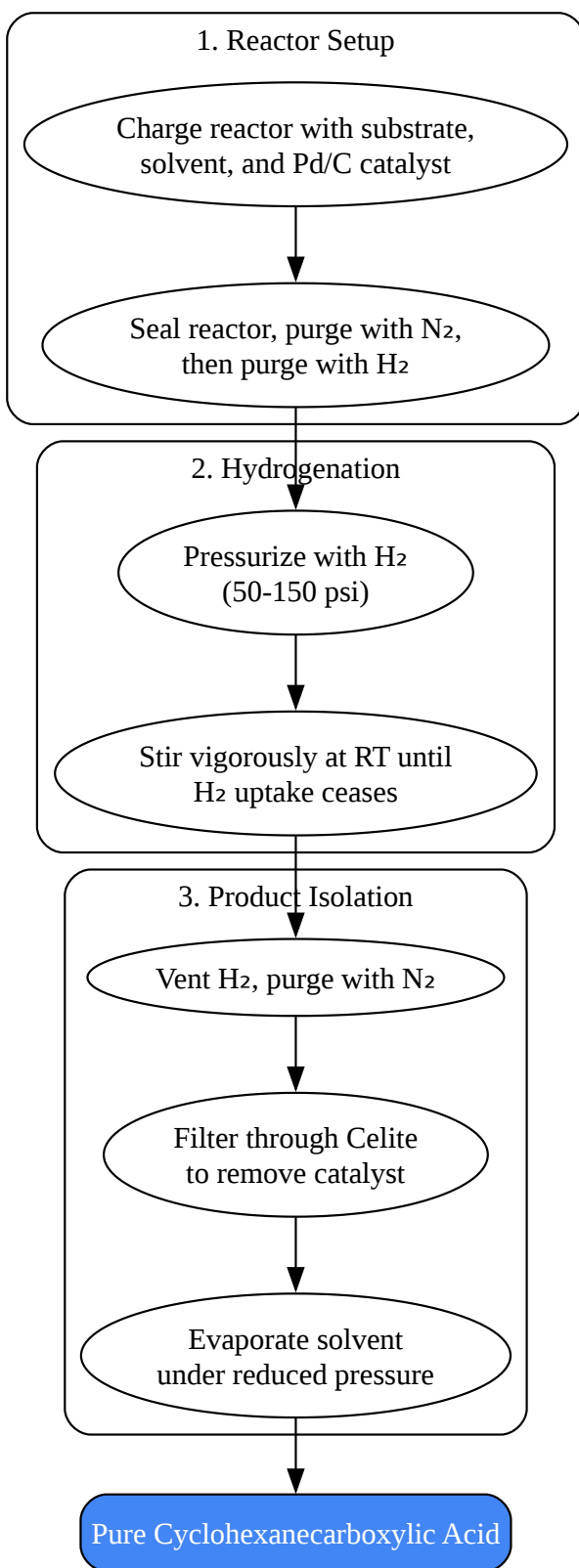
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// Connections A -> R1 -> P1; A -> R2 -> P2; A -> R3 -> P3; P1 -> App1 [style=dashed]; P2 -> App2 [style=dashed]; P3 -> App3 [style=dashed]; } dot Caption: Synthetic pathways of 1-
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